N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indene-4-carboxamide
Description
N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indene-4-carboxamide is a synthetic organic compound that features a unique combination of a cyclopropyl group, an oxadiazole ring, and an indene carboxamide structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indene-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-15(13-6-2-4-10-3-1-5-12(10)13)17-9-14-18-19-16(21-14)11-7-8-11/h2,4,6,11H,1,3,5,7-9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVIGYBLLXMDFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)C(=O)NCC3=NN=C(O3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indene-4-carboxamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the indene moiety: The oxadiazole intermediate is then coupled with an indene derivative, such as 2,3-dihydro-1H-indene-4-carboxylic acid, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indene-4-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Coupling reagents: N,N’-dicyclohexylcarbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indene-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antibacterial, antiviral, and anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Biological Studies: Researchers can use the compound to study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indene-4-carboxamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and indene moiety may interact with enzymes or receptors, leading to inhibition or modulation of their activity . This can result in various biological effects, such as antibacterial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as antibacterial and anticancer properties.
Indene derivatives: Compounds containing the indene moiety are known for their diverse biological activities and potential therapeutic applications.
Uniqueness
N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indene-4-carboxamide is unique due to its combination of the cyclopropyl group, oxadiazole ring, and indene carboxamide structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
